

# Unraveling Bay-R 1005: A Technical Guide to Ramatroban (BAY u3405)

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## Compound of Interest

Compound Name: Bay-R 1005

Cat. No.: B1230092

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An examination of the chemical properties, pharmacological action, and experimental data of the dual thromboxane A2 and prostaglandin D2 receptor antagonist, Ramatroban.

## Introduction

The designation "**Bay-R 1005**" presents a degree of ambiguity within publicly available chemical databases, with several CAS numbers and molecular identities associated with this name. However, a significant portion of scientific literature points towards "**Bay-R 1005**" being closely related or synonymous with Ramatroban, also known by its developmental code BAY u3405. This technical guide will focus on the well-characterized compound Ramatroban, a potent and selective dual antagonist of the thromboxane A2 (TP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).

This document provides a comprehensive overview of Ramatroban's chemical properties, mechanism of action, and key experimental findings, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

Ramatroban is a synthetic, small-molecule drug with a complex chemical structure. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	116649-85-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C21H21FN2O4S	
Molecular Weight	416.47 g/mol	
IUPAC Name	3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-yl]propanoic acid	
Synonyms	BAY u3405, Baynas	
Appearance	White to off-white powder	
Solubility	Soluble in Ethanol (30 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml)	
Purity	≥98%	
Storage	Store at ambient temperature or between 2°C - 8°C	

## Pharmacological Profile and Mechanism of Action

Ramatroban exhibits a dual antagonistic activity, targeting two key receptors involved in inflammatory and allergic responses: the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, CRTH2.

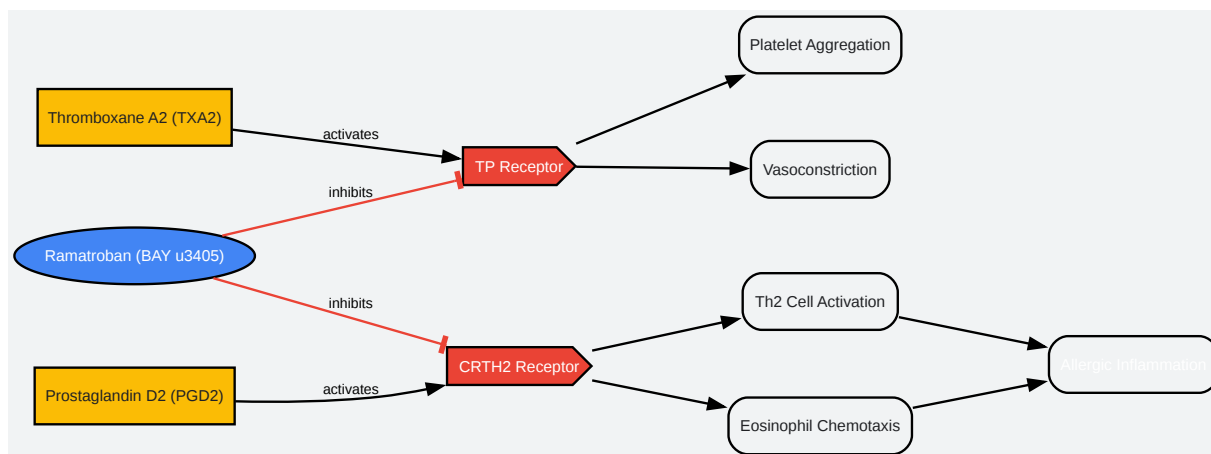
### Thromboxane A2 (TP) Receptor Antagonism

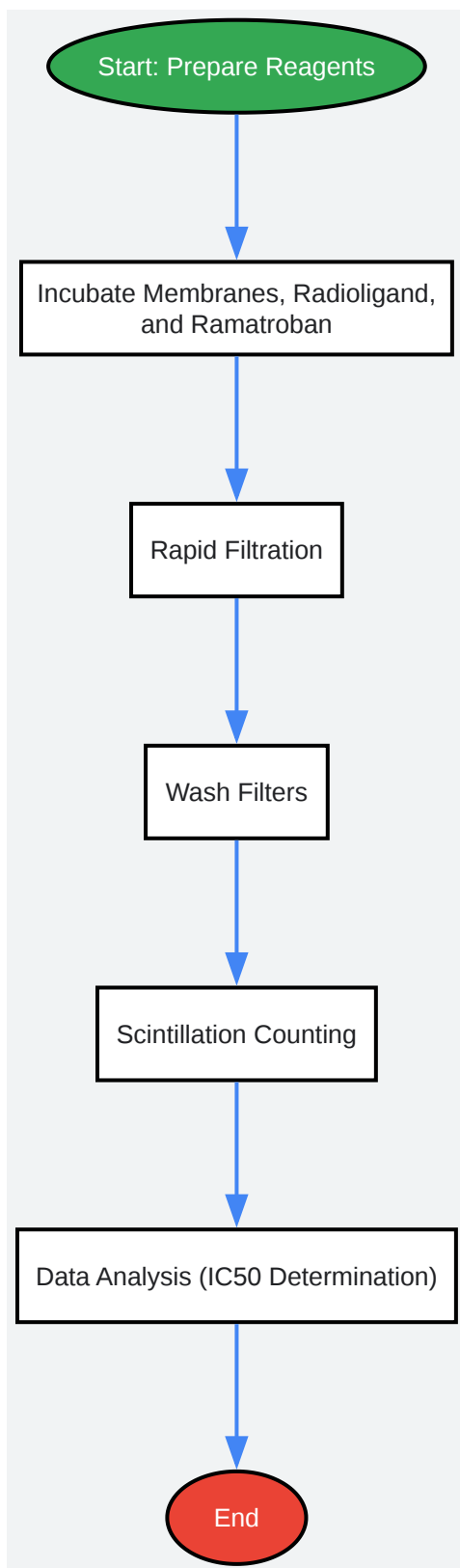
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, Ramatroban inhibits these effects, suggesting its potential therapeutic utility in cardiovascular diseases.

### Prostaglandin D2 (CRTH2) Receptor Antagonism

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released from mast cells. It exerts its effects through two receptors: the DP1 receptor and CRTH2. Ramatroban specifically antagonizes the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. This antagonism inhibits the recruitment and activation of these key inflammatory cells, making it a promising target for allergic diseases such as allergic rhinitis and asthma.

The dual mechanism of action of Ramatroban is visualized in the signaling pathway diagram below.





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- To cite this document: BenchChem. [Unraveling Bay-R 1005: A Technical Guide to Ramatroban (BAY u3405)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230092#bay-r-1005-cas-number-and-chemical-properties]

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